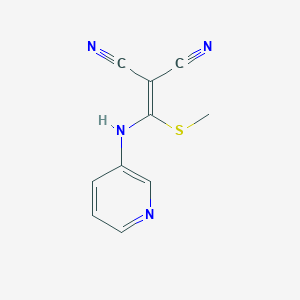
2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile
Cat. No. B8533715
M. Wt: 216.26 g/mol
InChI Key: HIXVLGAPGRNEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365556B2
Procedure details


Dissolved 2-cyano-3,3-bis(methylthio)acrylamide I-2 (1.0 g) in EtOH (15 mL), and heated to 75° C. until solids dissolved. 3-Aminopyridine (1.0 eq., 0.608 g) was then added and solution continued stirring for 2 days. Precipitate formed which was found to be product. Reaction was cooled to room temperature and filtered to obtain 2-((methylthio)(pyridin-3-ylamino)methylene)malononitrile as a yellow powder.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3](=[C:7]([S:10][CH3:11])SC)[C:4]([NH2:6])=O)#[N:2].[NH2:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1>CCO>[CH3:11][S:10][C:7]([NH:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)=[C:3]([C:1]#[N:2])[C:4]#[N:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C(=O)N)=C(SC)SC
|
Step Two
|
Name
|
|
|
Quantity
|
0.608 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=NC=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
solution continued stirring for 2 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitate formed which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC(=C(C#N)C#N)NC=1C=NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
